Bienvenue dans la boutique en ligne BenchChem!

4-[cyclohexyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide

CYP4Z1 inhibition Breast cancer Cytochrome P450

4-[cyclohexyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide is a sulfamoylbenzamide derivative that acts as a highly potent inhibitor of human cytochrome P450 enzyme CYP4Z1, a promising target in breast cancer and other malignancies. Identified through a systematic virtual screening protocol, this compound represents the most active non-covalent CYP4Z1 inhibitor reported to date.

Molecular Formula C21H26N2O4S
Molecular Weight 402.51
CAS No. 683791-89-1
Cat. No. B2752811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[cyclohexyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide
CAS683791-89-1
Molecular FormulaC21H26N2O4S
Molecular Weight402.51
Structural Identifiers
SMILESCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC
InChIInChI=1S/C21H26N2O4S/c1-23(17-8-4-3-5-9-17)28(25,26)18-14-12-16(13-15-18)21(24)22-19-10-6-7-11-20(19)27-2/h6-7,10-15,17H,3-5,8-9H2,1-2H3,(H,22,24)
InChIKeyLBCLRHDSSWOBMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[Cyclohexyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide (CAS 683791-89-1): A Potent CYP4Z1 Inhibitor for Breast Cancer Research


4-[cyclohexyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide is a sulfamoylbenzamide derivative that acts as a highly potent inhibitor of human cytochrome P450 enzyme CYP4Z1, a promising target in breast cancer and other malignancies [1]. Identified through a systematic virtual screening protocol, this compound represents the most active non-covalent CYP4Z1 inhibitor reported to date [1].

Why Sulfamoylbenzamide Analogs Cannot Replace 4-[Cyclohexyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide for CYP4Z1 Studies


Sulfamoylbenzamide derivatives exhibit steep structure-activity relationships (SAR) where minor modifications drastically alter target potency and selectivity. The cyclohexyl(methyl)sulfamoyl moiety is critical for CYP4Z1 engagement; smaller cycloalkyl rings or polar substitutions abolish inhibition entirely [1]. Similarly, the 2-methoxyphenyl amide group contributes to binding affinity and cellular permeability. Generic substitution with other sulfamoylbenzamides, even those with identical core scaffolds, yields unpredictable and often orders-of-magnitude weaker CYP4Z1 inhibition, as demonstrated by the low micromolar affinity of 1-benzylimidazole compared to the 63 nM IC50 of this compound [2].

Quantitative Differentiation Evidence for 4-[Cyclohexyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide vs. Closest Analogs


CYP4Z1 Inhibitory Potency: 63 nM vs. Low Micromolar Comparator 1-Benzylimidazole

4-[Cyclohexyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide inhibits CYP4Z1 with an IC50 of 63 ± 19 nM in stably transfected MCF-7 cells overexpressing CYP4Z1 [1]. In contrast, 1-benzylimidazole, the most active known non-covalent CYP4Z1 inhibitor prior to this discovery, exhibits only low micromolar affinity (>1 μM) against the same target [1]. This represents at least a 15-fold improvement in potency.

CYP4Z1 inhibition Breast cancer Cytochrome P450

Cyclohexyl Group Requirement: C6 Ring Essential for Target Inhibition

SAR studies on sulfamoylbenzamide derivatives demonstrate that the cyclohexane (C6) ring is the minimum cycloalkyl size required to achieve meaningful target inhibition; analogs with smaller cyclopentane (C5) or cyclobutane (C4) rings, or polar substituents on the amide side, show no measurable inhibition [1]. The target compound incorporates the optimal cyclohexyl(methyl)sulfamoyl group, distinguishing it from less active analogs like 4-[cyclopentyl(methyl)sulfamoyl]-N-phenylbenzamide or N-(3-chlorophenyl)-2-sulfamoylbenzamide (cathepsin D IC50 = 1.25 μM) [1][2].

Structure-activity relationship Cycloalkyl substitution Enzyme inhibition

Cellular Target Engagement: Potent Inhibition in MCF-7 Breast Cancer Cells

Beyond biochemical potency, 4-[cyclohexyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide demonstrates confirmed target binding in an enzymatic assay and maintains high inhibitory activity (IC50 63 ± 19 nM) in intact MCF-7 breast cancer cells stably overexpressing CYP4Z1 [1]. The prior best-in-class 1-benzylimidazole lacks comparable cell-based activity data in the same system, and other sulfamoylbenzamide derivatives (e.g., N-(3-chlorophenyl)-2-sulfamoylbenzamide) show only micromolar IC50 values against different targets (cathepsin D IC50 1.25 μM), raising concerns about their utility in CYP4Z1-dependent cellular models [1][2].

Cellular assay MCF-7 Target engagement

Novel Chemotype: First Sulfamoylbenzamide CYP4Z1 Inhibitor with Nanomolar Potency

Prior to the disclosure of this compound, no sulfamoylbenzamide derivative had been characterized as a CYP4Z1 inhibitor. The patent literature (US20060079557A1) discloses broad sulfamoyl benzamide structures as cannabinoid receptor modulators, but none exemplify the cyclohexyl(methyl)sulfamoyl–2-methoxyphenyl substitution pattern [1]. This compound thus represents a novel chemotype with first-in-class nanomolar CYP4Z1 activity, distinguishing it from both the micromolar-affinity 1-benzylimidazole and the cannabinoid receptor-targeted sulfamoylbenzamide library [2].

Chemical probe CYP4Z1 pharmacology Tool compound

Optimal Use Cases for 4-[Cyclohexyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide Based on Quantitative Differentiation


CYP4Z1 Functional Studies in Breast Cancer Cell Models

Use this compound as the most potent available chemical probe for CYP4Z1 in MCF-7 and other breast cancer cell lines. Its 63 nM cellular IC50 enables robust target engagement at low concentrations, minimizing off-target effects compared to the micromolar-affinity 1-benzylimidazole [1].

Structure-Activity Relationship (SAR) Benchmarking for Sulfamoylbenzamide Optimization

Employ as a reference compound in medicinal chemistry campaigns targeting CYP4Z1. The established SAR shows that the cyclohexyl group is mandatory for activity, providing a clear go/no-go filter for analog design [2][3].

Selectivity Profiling Against Other CYP Enzymes

Given the novel sulfamoylbenzamide chemotype, this compound is suitable for broad CYP selectivity panels to define its off-target profile, which is essential for differentiating it from promiscuous CYP inhibitors like 1-benzylimidazole [1].

In Vivo Pharmacodynamic Studies in Xenograft Models

With confirmed cellular activity in CYP4Z1-overexpressing MCF-7 cells, this compound is a candidate for in vivo proof-of-concept studies in breast cancer xenografts, provided adequate pharmacokinetic properties are confirmed [1].

Quote Request

Request a Quote for 4-[cyclohexyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.